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molecular formula C13H12O3 B8506683 2-Benzoylcyclohexane-1,3-dione CAS No. 69629-50-1

2-Benzoylcyclohexane-1,3-dione

Cat. No. B8506683
M. Wt: 216.23 g/mol
InChI Key: QMNFICMPAXFAPC-UHFFFAOYSA-N
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Patent
US06218579B1

Procedure details

3-(benzoyloxy)-2-cyclohexen-1-one (2.32 g), potassium carbonate (1.99 g), 1,2,4-triazole (0.034 g) and acetonitrile (20 ml) were placed in a 50 ml round-bottomed flask containing a magnetic follower. The flask was stoppered and placed in a 35° C. thermostatted bath. The white suspension/solution in the flask was then stirred rapidly and periodically the stirring was stopped for HPLC analysis samples to be taken. After 2 hours the reaction mixture had turned yellow and 45% of the enol ester had reacted to form 2-benzoyl-1,3-cyclohexanedione and benzoyl triazole. The reaction mixture had also thickened slightly, but was not immobile. After 6 hours the reaction was complete by HPLC with all enol ester and benzoyl triazole used up.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
enol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][C:10]1[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH:11]=1)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+].[NH:23]1[CH:27]=NC=[N:24]1.[C:28](#[N:30])[CH3:29]>>[C:17]([CH:11]1[C:12](=[O:16])[CH2:13][CH2:14][CH2:15][C:10]1=[O:9])(=[O:20])[C:29]1[CH:28]=[CH:4][CH:3]=[CH:2][CH:1]=1.[C:1]([C:28]1[N:30]=[N:24][NH:23][CH:27]=1)(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=CC(CCC1)=O
Name
Quantity
1.99 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.034 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
enol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The white suspension/solution in the flask was then stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a magnetic follower
CUSTOM
Type
CUSTOM
Details
placed in a 35° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1C(CCCC1=O)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1N=NNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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